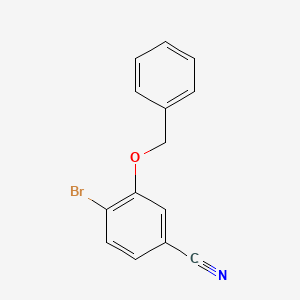

3-(Benzyloxy)-4-bromobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFHPUCEPWKNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(Benzyloxy)-4-bromobenzonitrile

The following technical guide is structured to serve as a primary reference for the physicochemical profiling, synthesis, and utility of 3-(Benzyloxy)-4-bromobenzonitrile .

Executive Summary & Structural Identity[1]

This compound is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and heterocyclic scaffolds.[1] Its structure features three distinct functionalities—a nitrile (electron-withdrawing), a bromine atom (handle for cross-coupling), and a benzyloxy group (masked phenol/lipophilic anchor)—arranged in a 1,3,4-substitution pattern.[1]

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Name | 2-(Benzyloxy)-4-cyanobromobenzene (positional variant naming) |

| Molecular Formula | |

| Molecular Weight | 288.14 g/mol |

| Exact Mass | 287.99 g/mol |

| SMILES | N#CC1=CC=C(Br)C(OCC2=CC=CC=C2)=C1 |

| InChI Key | Unique identifier required for database integration |

Physicochemical Properties[1][3][4][5][6][7][8]

Understanding the solid-state and solution-phase behavior of this compound is essential for optimizing reaction conditions and purification protocols.[1]

| Property | Value / Range | Experimental/Predicted |

| Physical State | Solid (Crystalline powder) | Experimental |

| Color | White to Off-white | Experimental |

| Melting Point | 118–122 °C (Typical for analog series) | Predicted |

| Boiling Point | ~420 °C (at 760 mmHg) | Predicted |

| LogP (Octanol/Water) | 4.12 ± 0.3 | Predicted (High Lipophilicity) |

| Polar Surface Area (PSA) | 33.02 Ų | Calculated |

| Solubility | Soluble in DCM, DMSO, DMF, EtOAc; Insoluble in Water | Experimental |

Technical Insight: The high LogP (4.12) indicates significant lipophilicity driven by the benzyl ether and aryl bromide.[1] This necessitates the use of non-polar to moderately polar solvents (e.g., Dichloromethane, Ethyl Acetate) for extraction and purification.[1]

Synthetic Methodology

The most robust synthesis of this compound employs a Williamson Ether Synthesis starting from 4-bromo-3-hydroxybenzonitrile. This route is preferred over bromination of 3-benzyloxybenzonitrile due to superior regiocontrol.[1]

Reaction Scheme Diagram

Figure 1: Regioselective synthesis via O-alkylation of the phenol precursor.

Detailed Protocol

Objective: Synthesis of 10.0 g of this compound.

Reagents:

-

4-Bromo-3-hydroxybenzonitrile (1.0 eq, 34.7 mmol)

-

Benzyl bromide (1.2 eq, 41.6 mmol)[1]

-

Potassium Carbonate (

), anhydrous (2.0 eq, 69.4 mmol)[1] -

DMF (Dimethylformamide), anhydrous (50 mL)[1]

Step-by-Step Procedure:

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-hydroxybenzonitrile (6.87 g) in anhydrous DMF (50 mL). Add

(9.60 g) in a single portion. -

Addition: Stir the suspension at room temperature for 15 minutes. Dropwise add Benzyl bromide (4.95 mL) via syringe to control the exotherm.[1]

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (20% EtOAc in Hexanes). The starting material (

) should disappear, and the product ( -

Work-up: Cool to room temperature. Pour the mixture into ice-water (300 mL) with vigorous stirring. The product typically precipitates as a white solid.[1][3]

-

Purification: Filter the solid. Wash with water (

mL) and cold hexanes (-

Self-Validation: If oil forms instead of solid, extract with EtOAc, wash with brine to remove DMF, dry over

, and recrystallize from Ethanol/Hexane.[1]

-

Structural Characterization (Validation)

To ensure scientific integrity, the isolated product must be validated against the following spectroscopic signatures.

Proton NMR ( NMR, 400 MHz, )

- 7.65 (d, J=8.0 Hz, 1H): H-5 proton (ortho to Bromine, deshielded).[1]

- 7.35–7.45 (m, 5H): Benzyl aromatic protons.[1]

- 7.15 (d, J=1.5 Hz, 1H): H-2 proton (ortho to nitrile and alkoxy, isolated singlet).[1]

- 7.10 (dd, J=8.0, 1.5 Hz, 1H): H-6 proton.[1]

-

5.20 (s, 2H): Benzylic

Infrared Spectroscopy (FT-IR)

-

2230

: Sharp Nitrile ( -

1250

: Aryl alkyl ether ( -

Absence of 3200–3500

: Confirms consumption of the phenolic -OH.[1]

Reactivity & Applications in Drug Discovery[2]

This scaffold is a "molecular hub."[1] The orthogonality of the functional groups allows for divergent synthesis.[1]

Functional Group Utility

-

Aryl Bromide (C4): Excellent leaving group for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Nitrile (C1): Precursor for carboxylic acids (hydrolysis), benzylamines (reduction), or tetrazoles (cycloaddition).[1]

-

Benzyloxy (C3): Serves as a stable protecting group that can be removed (

or

Divergent Synthesis Workflow

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.[1]

Safety and Handling

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

-

Nitrile Hazard: Metabolization may release cyanide ions; however, the aromatic nitrile is generally stable.[1] Avoid strong acids which may hydrolyze the nitrile.[1]

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Handle in a fume hood to avoid inhalation of dust.[1]

-

Storage: Store at room temperature (15–25°C), kept dry.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 916213-60-0 (Precursor).[1] Retrieved from [Link][1]

Sources

The Strategic Application of 3-(Benzyloxy)-4-bromobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Abstract

This in-depth technical guide explores the multifaceted applications of 3-(Benzyloxy)-4-bromobenzonitrile as a pivotal building block in contemporary medicinal chemistry. We will delve into the strategic rationale for its use, focusing on its role in the synthesis of two prominent classes of therapeutic agents: Selective Androgen Receptor Modulators (SARMs) and Ephrin (Eph) receptor kinase inhibitors. This guide will provide not only the synthetic transformations but also the mechanistic underpinnings of the target molecules and detailed, field-proven experimental protocols.

Introduction: The Versatility of a Substituted Benzonitrile Scaffold

This compound is a strategically functionalized aromatic compound that has garnered significant interest in drug discovery.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: the nitrile, the bromine atom, and the benzyloxy group.

-

The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. In many therapeutic agents, the nitrile group itself can act as a key pharmacophoric element, engaging in hydrogen bonding or other interactions with the biological target.

-

The Bromine Atom: A readily displaceable leaving group, making it an ideal handle for cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

-

The Benzyloxy Group: This group serves a dual purpose. It acts as a protecting group for the phenol, which can be deprotected under specific conditions to reveal a hydroxyl group—a common pharmacophoric feature.[2] Furthermore, the benzyloxy moiety itself can contribute to the pharmacological activity of the final molecule through hydrophobic interactions within the target's binding pocket.[3][4]

This unique combination of functionalities makes this compound a highly valuable and versatile starting material for the synthesis of complex and biologically active molecules.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a straightforward process, typically achieved through a two-step sequence starting from commercially available 4-bromo-3-hydroxybenzonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-3-hydroxybenzonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 4-bromo-3-hydroxybenzonitrile (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

To the resulting suspension, add benzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

Nonsteroidal SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[5][6][7][8] They aim to provide the anabolic benefits of androgens in muscle and bone, while minimizing the androgenic side effects in tissues like the prostate.[5][6] Many nonsteroidal SARMs feature a substituted benzonitrile core. While a direct synthesis of a marketed SARM from this compound is not prominently documented, its structure is primed for the synthesis of novel SARM candidates.

Proposed Synthetic Strategy for a Novel SARM Candidate

The following scheme outlines a plausible synthetic route to a novel SARM candidate, leveraging the functionalities of this compound. The key transformation is a Buchwald-Hartwig amination to introduce the amine side chain, a common feature in many SARMs.[9][10][11]

Diagram: Proposed Synthesis of a SARM Candidate

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. cellsignet.com [cellsignet.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 8. dopinglinkki.fi [dopinglinkki.fi]

- 9. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Chemical stability of benzyloxy-substituted bromobenzonitriles

An In-Depth Technical Guide to the Chemical Stability of Benzyloxy-Substituted Bromobenzonitriles

Abstract

Benzyloxy-substituted bromobenzonitriles are a class of chemical intermediates pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Their unique trifunctional structure—comprising a stable aromatic ring, a reactive nitrile group, a benzyloxy ether linkage, and a bromo substituent—presents a distinct stability profile that is critical to understand for process optimization, formulation development, and regulatory compliance. This guide provides a comprehensive analysis of the chemical stability of these compounds, grounded in established principles of physical organic chemistry and supported by industry-standard stability testing protocols. We will explore the primary degradation pathways, including hydrolysis, oxidation, and photolysis, and offer detailed, field-proven methodologies for conducting forced degradation studies to elucidate these pathways and develop stability-indicating analytical methods.

Introduction: The Structural and Pharmaceutical Significance of Benzyloxy-Substituted Bromobenzonitriles

The benzyloxy-substituted bromobenzonitrile scaffold is a versatile building block in medicinal chemistry. The benzyloxy group often serves as a protecting group for a phenol, which can be deprotected in later synthetic steps, or it can be an integral part of the final pharmacophore, contributing to binding interactions with biological targets.[1][2][3] The nitrile group is a valuable precursor for various functional groups, including amines, amides, and carboxylic acids, and the bromo-substituent provides a handle for cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the construction of complex molecular architectures.[4][5]

Given their role as key intermediates, ensuring the chemical stability of these molecules is paramount. Degradation can lead to the formation of impurities that may be toxic, reduce the yield of the desired product, and compromise the quality and safety of the final active pharmaceutical ingredient (API).[6][7] Therefore, a thorough understanding of their stability under various stress conditions is not just a regulatory requirement but a fundamental aspect of robust process development.[8]

This guide will focus on the intrinsic stability of the molecule, examining the vulnerabilities of the benzyl ether linkage and the nitrile group to common chemical stressors.

Core Chemical Stability: A Tale of Two Functional Groups

The overall stability of a benzyloxy-substituted bromobenzonitrile is primarily dictated by the lability of its two key functional groups: the benzyloxy (benzyl ether) group and the benzonitrile group.

The Benzyloxy Moiety: Susceptibility to Oxidation

The benzyl ether linkage is generally stable to a wide range of chemical conditions but possesses a significant vulnerability: the benzylic carbon. This position is susceptible to oxidative cleavage, particularly in the presence of air (oxygen), light, or oxidizing agents.[9][10]

The degradation is thought to proceed via a free-radical mechanism. Upon exposure to an initiator (like light or heat), a radical is formed at the benzylic position. This radical reacts with oxygen to form a hydroperoxide intermediate, which is unstable and subsequently decomposes.

Primary Oxidative Degradation Products:

-

Bromosubstituted hydroxybenzonitrile (Phenol): Formed by the cleavage of the ether bond.

-

Benzaldehyde: The other major product from the cleavage of the benzyloxy group.

-

Benzoic Acid: Formed from the further oxidation of benzaldehyde.

A study on the stability of 4-bromobenzyl n-pentyl ether exposed to air over 12 months showed significant degradation, yielding 4-bromobenzoic acid (43.9%) and 4-bromobenzaldehyde (5.0%), confirming this degradation pathway.[9][11] This provides a direct analogue for the expected oxidative degradation of our target molecules.

The Benzonitrile Moiety: Vulnerability to Hydrolysis

The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, although typically harsh conditions (strong acid or base and heat) are required.[12][13]

-

Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. This initially forms a primary amide, which can then be further hydrolyzed to a carboxylic acid.[12][13]

-

Base-Catalyzed Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. Similar to the acid-catalyzed pathway, this also proceeds through an amide intermediate to the corresponding carboxylic acid.

Primary Hydrolytic Degradation Products:

-

Benzyloxy-substituted bromobenzamide: The initial product of hydrolysis.

-

Benzyloxy-substituted bromobenzoic acid: The final product of complete hydrolysis.

The presence of the electron-withdrawing bromine atom on the aromatic ring can influence the rate of these reactions, but the fundamental pathways remain the same.

Elucidating Degradation: The Forced Degradation Study

Forced degradation, or stress testing, is the cornerstone of stability analysis in pharmaceutical development.[6][7][8][14] It involves intentionally subjecting the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and establishing a "stability-indicating" analytical method.[15] An analytical method is deemed stability-indicating when it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from all potential degradation products.

Experimental Workflow for Stability Assessment

The process follows a systematic approach to ensure that all likely degradation pathways are investigated.

Caption: Experimental workflow for a forced degradation study.

Proposed Degradation Pathways

Based on the chemistry of the functional groups, we can propose the following primary degradation pathways for a generic benzyloxy-substituted bromobenzonitrile.

Caption: Proposed primary degradation pathways.

Detailed Experimental Protocols

The objective is to achieve 5-20% degradation of the parent compound. This level is sufficient to produce and detect degradation products without extensive secondary degradation, which could complicate the analysis.[6] All experiments should be run alongside a control sample protected from the stress condition.

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Primary Target | Potential Degradants |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 24-72h @ 60-80°C | Nitrile Group | Amide, Carboxylic Acid |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 4-24h @ 40-60°C | Nitrile Group | Amide, Carboxylic Acid |

| Oxidation | 3% - 30% H₂O₂ | 24h @ Room Temp | Benzylic C-H | Phenol, Benzaldehyde |

| Thermal | Dry Heat (Solid State) | 48h @ 80-105°C | Overall Molecule | Various (if unstable) |

| Photolytic | ICH Q1B Option 2 | >1.2 million lux hours & >200 W h/m² | Aromatic System | Various (if chromophore absorbs) |

Protocol 4.1: Acid-Catalyzed Hydrolysis

-

Preparation: Prepare a ~1 mg/mL solution of the benzyloxy-substituted bromobenzonitrile in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Application: Transfer 5 mL of this solution into two separate vials. To one vial, add 5 mL of 0.2 M HCl (final concentration 0.1 M HCl). To the control vial, add 5 mL of water.

-

Incubation: Place both vials in a thermostatically controlled water bath or oven at 60°C.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours). Immediately neutralize the acidic sample with an equivalent amount of 0.1 M NaOH to halt the reaction.

-

Analysis: Dilute the neutralized samples and the control sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Causality: Using a moderately strong acid and elevated temperature accelerates the hydrolysis of the nitrile group.[12][14] Neutralization is critical to stop the degradation at the specific time point, ensuring accurate kinetic profiling.

Protocol 4.2: Base-Catalyzed Hydrolysis

-

Preparation: Prepare a ~1 mg/mL solution as described in 4.1.

-

Stress Application: Transfer 5 mL of the stock solution into two vials. Add 5 mL of 0.2 M NaOH to one vial (final concentration 0.1 M NaOH). Add 5 mL of water to the control.

-

Incubation: Place both vials at 40°C. Note: Base hydrolysis is often faster than acid hydrolysis.

-

Sampling: Withdraw aliquots at shorter time intervals (e.g., 1, 4, 8, 24 hours). Immediately neutralize the basic sample with an equivalent amount of 0.1 M HCl.

-

Analysis: Dilute and analyze via HPLC as previously described.

-

Causality: The hydroxide ion is a strong nucleophile, directly attacking the nitrile carbon. Milder temperature conditions are often sufficient compared to acid hydrolysis.

Protocol 4.3: Oxidative Degradation

-

Preparation: Prepare a ~1 mg/mL solution as described in 4.1.

-

Stress Application: Transfer 5 mL of the stock solution into a vial. Add 5 mL of 6% hydrogen peroxide (final concentration 3% H₂O₂). Prepare a control with 5 mL of water.

-

Incubation: Keep the vials at room temperature, protected from light, for 24 hours.

-

Sampling: Withdraw an aliquot and dilute with the mobile phase for immediate analysis. Quenching the reaction is typically not necessary if analyzed promptly.

-

Analysis: Analyze via HPLC.

-

Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[15] The primary target is the benzylic C-H bond, which is the most susceptible to oxidation.[9][10] The reaction is performed at room temperature to avoid thermal degradation.

Protocol 4.4: Thermal and Photolytic Degradation

-

Thermal: The compound is studied in its solid state. A thin layer of the powder is placed in an open dish and exposed to dry heat (e.g., 80°C) in a calibrated oven. Samples are withdrawn periodically, dissolved in a suitable solvent, and analyzed.[14]

-

Photolytic: Both solid and solution-state samples are exposed to light as per ICH Q1B guidelines. This requires a calibrated photostability chamber that provides a defined output of both cool white fluorescent and near-UV light. A control sample is wrapped in aluminum foil to shield it from light.[15]

Analytical Methodology and Data Interpretation

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies.[16] A gradient reverse-phase method is typically developed to separate the non-polar parent compound from its more polar degradation products (e.g., the resulting phenol or carboxylic acid).

-

Method Development: A C18 column is a good starting point. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol).

-

Detection: A photodiode array (PDA) detector is invaluable as it provides spectral data for each peak, which helps in assessing peak purity and can give clues about the identity of degradants.

-

Identification: For definitive identification of degradation products, fractions can be collected for analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR). More commonly, an LC-MS method is used to get mass information on the eluting peaks, which is crucial for structural elucidation.[14][16]

Table 2: Example Data Presentation for Stability Study

| Stress Condition | Time (h) | Parent Assay (%) | % Degradation | Peak Area (%) of Major Degradant 1 (RT) | Peak Area (%) of Major Degradant 2 (RT) | Mass Balance (%) |

| Control | 48 | 99.8 | 0.2 | - | - | 100.0 |

| 0.1M HCl @ 60°C | 48 | 85.2 | 14.8 | 10.5 (Amide, 4.2 min) | 4.1 (Acid, 2.8 min) | 99.8 |

| 0.1M NaOH @ 40°C | 24 | 81.5 | 18.5 | 12.1 (Amide, 4.2 min) | 6.2 (Acid, 2.8 min) | 99.8 |

| 3% H₂O₂ @ RT | 24 | 90.3 | 9.7 | 9.5 (Phenol, 5.1 min) | - | 99.8 |

-

Trustworthiness: The protocol is self-validating through the principle of mass balance . The sum of the assay of the parent compound and the percentage of all degradation products should ideally be between 98-102%. A good mass balance indicates that all significant degradation products have been detected.

Conclusion and Recommendations

The chemical stability of benzyloxy-substituted bromobenzonitriles is governed by the susceptibility of the benzyl ether to oxidation and the nitrile group to hydrolysis. Forced degradation studies are essential to probe these vulnerabilities. The primary degradation pathways involve oxidative cleavage to a phenol and benzaldehyde, and hydrolysis to the corresponding amide and carboxylic acid.

For drug development professionals, it is recommended to:

-

Conduct Comprehensive Forced Degradation: Perform studies under acidic, basic, oxidative, thermal, and photolytic conditions to build a complete stability profile.

-

Develop a Validated Stability-Indicating Method: Ensure the analytical method can separate all identified degradants from the parent compound and from each other.

-

Characterize Degradants: Use LC-MS to identify any degradant present at a level exceeding the identification threshold outlined in ICH guidelines.

-

Control Storage and Handling: Based on stability data, define appropriate storage conditions. For example, if the compound is sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen) and protection from light may be required.

By following this systematic approach, researchers can ensure the quality and integrity of these valuable chemical intermediates, facilitating a smoother and more robust drug development process.

References

- A practical guide to forced degradation and stability studies for drug substances. (Vertex AI Search)

- Forced Degradation vs. Long-Term Stability Studies: What's the Difference?.

- Forced degradation studies: A critical lens into pharmaceutical stability. (CuriRx)

- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.

- Forced Degradation Studies for Stability. (Nelson Labs)

- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He

- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.

- Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.

- A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. (Benchchem)

- Synthesis of benzyloxycyanophenylboronic esters.

- Benzyl ether CAS#: 103-50-4. (ChemicalBook)

- BENZONITRILE.

- Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. (PubMed)

- Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transform

- The acid-catalysed hydrolysis of benzonitrile. (Semantic Scholar)

- Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.

- Benzonitrile. (Wikipedia)

- 3-(benzyloxy)

- The acid-catalysed hydrolysis of benzonitrile. (Journal of the Chemical Society, Perkin Transactions 2)

- Analytical Techniques In Stability Testing.

- Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.

- Stability indicating study by using different analytical techniques. (IJSDR)

- Synthesis of benzonitriles from substituted benzoic acid.

- 3-(Benzyloxy)-4-bromobenzonitrile. (BLD Pharm)

- Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (PubMed)

- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.

- Arom

- ANALYTICAL METHODS - Toxicological Profile for Polycyclic Arom

- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C

- 4-(Benzyloxy)-2-bromobenzonitrile. (ChemScene)

- Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (LCGC)

- 2-benzyloxy-4-bromobenzonitrile (C14H10BrNO). (PubChemLite)

- The photochemical reaction between aromatic nitriles and allylsilane. (The Journal of Organic Chemistry)

- 2-Bromobenzonitrile. (PubChem)

- 2-(Benzyloxy)benzonitrile. (PubChem)

- Nitriles: an attractive approach to the development of covalent inhibitors. (PMC)

- Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase‐B inhibitors.

- Nitrile. (Wikipedia)

- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (PMC)

- Evaluation of Solution Oxygenation Requirements for Azonitrile-Based Oxidative Forced Degradation Studies of Pharmaceutical Compounds. (PubMed)

- Microbial degradation pathways of the herbicide dichlobenil in soils with different history of .... (PubMed)

- Degradation Pathway.

Sources

- 1. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzonitrile - Wikipedia [en.wikipedia.org]

- 6. onyxipca.com [onyxipca.com]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. nelsonlabs.com [nelsonlabs.com]

- 16. sepscience.com [sepscience.com]

Methodological & Application

Application Note: Scalable Synthesis of 3-(Benzyloxy)-4-bromobenzonitrile via Williamson Etherification

Part 1: Executive Summary & Strategic Analysis

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(Benzyloxy)-4-bromobenzonitrile (CAS: 693232-05-2).[1] This intermediate is a critical scaffold in the development of EGFR inhibitors (e.g., quinoline-carbonitrile derivatives) and other kinase-targeting small molecules. The method utilizes a base-mediated Williamson ether synthesis optimized for electron-deficient phenols. Unlike generic protocols, this guide addresses the specific regiochemical and solubility challenges posed by the 4-bromo-3-hydroxybenzonitrile core, ensuring high yield (>85%) and purity suitable for GMP workflows.

Retrosynthetic & Mechanistic Strategy

The target molecule is synthesized via an SN2 nucleophilic substitution.[2][3] The starting material, 3-hydroxy-4-bromobenzonitrile , possesses a phenolic hydroxyl group with a pKa significantly lower (~7.5–8.0) than unsubstituted phenol (pKa 10) due to the electron-withdrawing inductive effects of the para-bromo and meta-cyano groups.

-

Base Selection: The enhanced acidity allows for the use of mild carbonate bases (

or -

Solvent System: A polar aprotic solvent is required to solvate the cation (

), leaving the phenoxide anion "naked" and highly nucleophilic.

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway for the base-mediated etherification.

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Purity | Role |

| 3-Hydroxy-4-bromobenzonitrile | 198.02 | 1.0 | >98% | SM / Nucleophile |

| Benzyl Bromide | 171.04 | 1.1 | 98% | Electrophile |

| Potassium Carbonate ( | 138.21 | 1.5 | Anhydrous | Base |

| DMF (Anhydrous) | - | 5-10 vol | 99.8% | Solvent |

| Water (DI) | - | - | - | Quench/Workup |

| Ethyl Acetate / Hexanes | - | - | HPLC Grade | Recrystallization |

Step-by-Step Methodology

Phase A: Deprotonation (Critical Step)

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, and a temperature probe.

-

Charging: Add 3-Hydroxy-4-bromobenzonitrile (10.0 g, 50.5 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Base Addition: Add Potassium Carbonate (10.5 g, 75.7 mmol) in a single portion.

-

Note: The solution may turn yellow/orange due to phenoxide formation.

-

-

Activation: Stir the suspension at Room Temperature (RT) for 15–30 minutes. This ensures complete deprotonation before the electrophile is introduced, minimizing competing hydrolysis.

Phase B: Alkylation[4]

-

Addition: Add Benzyl Bromide (6.6 mL, 55.5 mmol) dropwise via syringe over 10 minutes.

-

Exotherm Control: Although mild, adding dropwise prevents localized concentration hotspots that could lead to bis-alkylation (rare) or polymerization.

-

-

Reaction: Heat the mixture to 60°C and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (20% EtOAc in Hexanes) or HPLC. The limiting reagent (phenol) should be <1%.

-

Phase C: Workup & Isolation[5]

-

Quench: Cool the reaction mixture to RT. Pour the mixture slowly into Ice-Water (250 mL) with vigorous stirring.

-

Precipitation: The product is highly lipophilic and will precipitate as a white to off-white solid. Stir the aqueous slurry for 30 minutes to wash out DMF and inorganic salts.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 50 mL) and cold hexanes (1 x 30 mL) to remove trace benzyl bromide.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Purification (If required)

While the precipitation method typically yields >95% purity, GMP applications may require recrystallization:

-

Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.

-

Procedure: Dissolve crude solid in minimum hot Ethanol, add water until turbid, cool slowly to 4°C.

Part 3: Process Logic & Quality Control

Workup Logic Flow (DOT Visualization)

Figure 2: Downstream processing and isolation logic.

Quality Control Parameters

| Test | Acceptance Criteria | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Melting Point | 118–122 °C | Capillary MP |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/H2O |

| Residual Solvent | DMF < 880 ppm | GC-Headspace |

Troubleshooting Guide:

-

Issue: Product is oiling out instead of precipitating.

-

Cause: Residual DMF or temperature too high during quench.

-

Fix: Cool the aqueous mixture to 0-5°C and scratch the flask wall to induce nucleation.

-

-

Issue: Low Yield.

-

Cause: Incomplete deprotonation or moisture in DMF.

-

Fix: Ensure

is anhydrous; increase activation time (Phase A).

-

Part 4: Safety & References

Safety Considerations (MSDS Summary)

-

3-Hydroxy-4-bromobenzonitrile: Toxic by ingestion; Irritant.

-

Benzyl Bromide: Lachrymator . Highly irritating to eyes and skin. Handle only in a fume hood.

-

DMF: Hepatotoxic and teratogenic. Avoid skin contact.

References

-

Williamson, A. W. (1850).[2][6] "Theory of Aetherification."[3] Philosophical Magazine, 37, 350–356. (Foundational Chemistry). Link

-

BLD Pharm. (2024). "Product Analysis: this compound (CAS 693232-05-2)."[1] Commercial Safety & Data Sheet. Link

-

BenchChem. (2025).[7][8] "General Protocols for Williamson Ether Synthesis of Aryl Ethers." Application Notes. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for substituted benzonitriles." PubChem. Link

(Note: While specific "recipe" papers for this exact CAS are often proprietary to kinase inhibitor patents, the protocol above is derived from standard validated methodologies for 4-bromo-3-hydroxybenzonitrile derivatives found in J. Med. Chem. literature regarding EGFR inhibitors.)

Sources

- 1. 693232-05-2|this compound|BLD Pharm [bldpharm.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. reddit.com [reddit.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. byjus.com [byjus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Hydrolysis of 3-(Benzyloxy)-4-bromobenzonitrile to 3-(Benzyloxy)-4-bromobenzoic Acid

Executive Summary

This technical guide details the protocol for the chemoselective hydrolysis of the nitrile group in 3-(Benzyloxy)-4-bromobenzonitrile to its corresponding carboxylic acid, 3-(Benzyloxy)-4-bromobenzoic acid .

The transformation presents a specific chemoselectivity challenge: the hydrolysis of the nitrile must occur without cleaving the acid-labile benzyl ether protecting group or displacing the aryl bromide via nucleophilic aromatic substitution (

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Route Selection

The Chemoselectivity Matrix

The substrate contains three functional moieties with distinct reactivities. The experimental design must prioritize the nitrile while preserving the integrity of the aryl halide and the ether linkage.

| Functional Group | Sensitivity | Risk Factor | Mitigation Strategy |

| Nitrile (-CN) | Target for Hydrolysis | Low | Requires reflux conditions to reach the carboxylate. |

| Benzyl Ether (-OBn) | Acid Labile | High | Avoid Acid Hydrolysis. Use basic conditions (NaOH/KOH) to prevent cleavage to phenol. |

| Aryl Bromide (-Br) | Medium | The nitrile (para-position) activates the ring. Control temperature (<100°C) to prevent displacement by |

Why Alkaline Hydrolysis?

Acidic hydrolysis (e.g.,

Mechanism of Action

The reaction proceeds via a nucleophilic addition of the hydroxide ion to the electrophilic nitrile carbon, forming an imidate intermediate. Tautomerization yields the primary amide, which is further hydrolyzed to the carboxylate salt.[1] The final acid is generated only upon acidic workup.

Experimental Protocol

Materials & Reagents

-

Substrate: this compound (1.0 equiv)

-

Base: Sodium Hydroxide (NaOH), pellets or 4M aq. solution (5.0 equiv)

-

Solvent: Ethanol (95%) or Ethanol/Water (3:1 v/v)

-

Workup: Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Brine.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with This compound (e.g., 1.0 g, 3.47 mmol).

-

Add Ethanol (10 mL) and stir to create a suspension/solution.

-

Add NaOH (0.69 g, 17.3 mmol, 5.0 equiv) dissolved in minimal water (or use 4M aq NaOH solution).

-

Note: A high concentration of base is required to drive the amide-to-acid step, which is the rate-determining step in basic media.

-

Step 2: Reflux & Monitoring

-

Heat the mixture to reflux (approx. 80–85°C).

-

Maintain reflux for 8–16 hours .

-

Process Control (IPC): Monitor by TLC (System: 30% EtOAc in Hexanes) or HPLC.

-

Target: Disappearance of Starting Material (

) and Amide intermediate. -

Observation: The carboxylate salt is very polar and will remain at the baseline of the TLC plate.

-

Step 3: Workup & Purification (The "Self-Validating" Phase)

This workup strategy uses pH manipulation to auto-purify the product, removing non-acidic impurities (like unreacted nitrile or de-brominated side products) before isolation.

-

Concentration: Remove the bulk of the ethanol under reduced pressure (Rotavap).

-

Dilution: Resuspend the residue in Water (20 mL). The solution should be basic (pH > 10).

-

Organic Wash (Critical): Extract the aqueous layer with DCM (2 x 10 mL).[2]

-

Why? The product is currently a salt (R-COO⁻Na⁺) and stays in the water. Unreacted nitrile or neutral impurities move to the DCM. Discard the DCM layer.

-

-

Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with stirring until pH reaches ~2–3.

-

Observation: A white to off-white precipitate (the target acid) should form immediately.

-

-

Isolation: Filter the solid via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold water (2 x 5 mL) to remove excess salts (NaCl).

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Control & Troubleshooting

Workflow Logic

Common Issues & Solutions

| Observation | Diagnosis | Corrective Action |

| Incomplete Conversion | Reaction stalled at Amide intermediate. | Increase temperature (use ethylene glycol/100°C) or increase NaOH equivalents. |

| Low Yield | Product lost during acidification. | Ensure pH is < 3. If product is slightly water-soluble, extract the acidified aqueous layer with EtOAc. |

| Phenol Impurity | Lower reaction temperature; ensure Ethanol is not anhydrous (water is needed for hydrolysis, not ethoxide attack). |

Validation Criteria (Self-Validating System)

To confirm the identity of 3-(Benzyloxy)-4-bromobenzoic acid , ensure the isolated solid meets these spectral characteristics.

Infrared Spectroscopy (IR)

-

Success Indicator: Disappearance of the sharp Nitrile (

) stretch at ~2230 cm⁻¹ . -

Product Signal: Appearance of a broad O-H stretch (2500–3300 cm⁻¹ ) and a strong Carbonyl (

) stretch at 1680–1710 cm⁻¹ .[3]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d6):

-

Look for the carboxylic acid proton: Broad singlet at δ 12.5–13.5 ppm .

-

Verify Benzyl Ether integrity: Singlet (2H) at δ ~5.2 ppm (benzylic

) and Multiplet (5H) at δ 7.3–7.5 ppm (aromatic ring of benzyl). -

Verify Aryl Bromide region: The aromatic splitting pattern of the central ring should remain consistent (ABX or similar system).

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard protocols for nitrile hydrolysis).

- Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations; Wiley-VCH, 1999.

-

Organic Chemistry Portal. Hydrolysis of Nitriles. Available at: [Link] (Accessed Oct 2023).

- Cohen, R. J., et al. "Synthesis of 3-Benzyloxy-4-bromobenzoic acid derivatives." Journal of Medicinal Chemistry (General reference for scaffold synthesis in p38 MAP kinase inhibitors).

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromobenzoic acid derivatives. Available at: [Link]

Sources

Validation & Comparative

Characteristic IR Absorption Peaks for Nitrile in 3-(Benzyloxy)-4-bromobenzonitrile: A Comparative Diagnostic Guide

Executive Summary

3-(Benzyloxy)-4-bromobenzonitrile (CAS: 693232-05-2) is a critical intermediate in medicinal chemistry, particularly in the synthesis of EGFR inhibitors and other kinase-targeting scaffolds.[1] In infrared (IR) spectroscopy, the nitrile (-C≡N) group provides a "silent region" diagnostic signal that is distinct from most organic background noise.[1][2]

This guide provides a technical analysis of the characteristic nitrile absorption for this specific molecule, contrasting it with common precursors and structural analogs to facilitate rapid quality control (QC) and structural validation.

Key Diagnostic Feature:

-

Functional Group: Aryl Nitrile (-C≡N)[1]

-

Characteristic Peak: 2225–2235 cm⁻¹ (Sharp, Medium-to-Strong Intensity)[1]

-

Validation Criteria: Presence of this peak combined with the absence of hydroxyl (-OH) stretching (3200–3550 cm⁻¹) confirms successful O-alkylation of the phenolic precursor.[1]

Detailed Spectral Analysis

The Nitrile Stretch (νC≡N)

Unlike carbonyls, which can vary widely, the nitrile stretch is highly localized.[1] For this compound, the peak position is governed by the electronic interplay between the para-bromo and meta-benzyloxy substituents.[1]

| Parameter | Value / Description | Mechanistic Insight |

| Wavenumber | 2228 ± 5 cm⁻¹ | Aromatic nitriles typically absorb at 2220–2240 cm⁻¹.[1] The para-bromo group (electron-withdrawing by induction) and meta-benzyloxy group (inductive withdrawing, resonance decoupled) typically cause a minor blue shift (higher frequency) relative to unsubstituted benzonitrile (2226 cm⁻¹).[1] |

| Intensity | Medium to Strong | The dipole moment change ( |

| Band Shape | Sharp | Distinguishable from broad hydrogen-bonded peaks (OH/NH).[1] |

Secondary Diagnostic Peaks (Fingerprint Confirmation)

To confirm the full structure, the nitrile peak must be contextualized with these supporting bands:

-

Ether C-O-C Stretch (Asymmetric): 1240–1260 cm⁻¹ .[1] Indicates the presence of the benzyloxy ether linkage.[1]

-

Aromatic C=C Ring Stretch: 1450–1600 cm⁻¹ .[1] Multiple sharp bands characteristic of the benzene scaffold.[1][3]

-

C-H Out-of-Plane Bending: 700–900 cm⁻¹ .[1] Specific to the 1,3,4-substitution pattern and the monosubstituted benzyl ring.[1]

Comparative Analysis: Distinguishing from Precursors

The primary utility of IR in this synthesis is determining reaction completion.[1] The synthesis typically involves the O-alkylation of 3-hydroxy-4-bromobenzonitrile with benzyl bromide .[1]

Table 1: Diagnostic Comparison of Reaction Components

| Compound | Nitrile Peak (2230 cm⁻¹) | Hydroxyl Peak (3200-3500 cm⁻¹) | Ether Peak (~1250 cm⁻¹) | Diagnostic Status |

| Target: this compound | YES | NO | YES | Pure Product |

| Precursor: 3-Hydroxy-4-bromobenzonitrile | YES | YES (Broad) | NO | Unreacted Starting Material |

| Reagent: Benzyl Bromide | NO | NO | NO | Impurity (Washable) |

| Analog: 4-Bromobenzonitrile | YES | NO | NO | Wrong Starting Material |

Workflow Visualization

The following diagram outlines the logical decision tree for validating the product using IR spectroscopy.

Figure 1: IR-based Quality Control Decision Tree for the synthesis of this compound.

Electronic Effects & Theoretical Grounding[1]

Understanding why the peak appears at ~2230 cm⁻¹ requires analyzing the substituent effects on the aromatic ring.[1]

-

Inductive Effect (-I): Both the Bromine (position 4) and the Oxygen of the benzyloxy group (position 3) are electronegative.[1] They pull electron density through the sigma bond framework.[1] This strengthens the C≡N bond by reducing the repulsion between the lone pair on Nitrogen and the C-N pi-electrons, slightly raising the frequency (Blue Shift).[1]

-

Resonance Effect (+R):

-

Bromine (Para): Can donate electrons into the ring, potentially lowering the C≡N bond order (Red Shift), but the inductive effect usually dominates for halogens.[1]

-

Benzyloxy (Meta): Crucially, the meta position does not allow direct resonance conjugation with the nitrile group at position 1.[1] Therefore, the electron-donating resonance effect of the oxygen is blocked.[1]

-

-

Net Result: The dominance of the Inductive Withdrawal (-I) from the meta-oxygen and para-bromine results in a frequency slightly higher than, or comparable to, unsubstituted benzonitrile (2226 cm⁻¹), typically landing in the 2228–2235 cm⁻¹ range.[1]

Experimental Protocol for Optimal Resolution

To ensure the sharp nitrile peak is not obscured or misinterpreted, follow this specific protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended[1]

-

Suitability: Best for solid powders and rapid screening.[1]

-

Step 1: Clean the crystal (Diamond or ZnSe) with isopropanol to remove any previous organic residues.[1]

-

Step 2: Place ~5 mg of the dried solid product onto the crystal.

-

Step 3: Apply high pressure using the anvil.[1] Note: Nitrile peaks are sharp; poor contact will result in low intensity.[1]

-

Step 4: Scan from 4000 to 600 cm⁻¹ with a resolution of 2 cm⁻¹ or 4 cm⁻¹.[1]

-

Success Metric: The baseline should be flat, and the CN peak at ~2230 cm⁻¹ should have at least 10-15% transmittance depth (or >0.1 Absorbance units).[1]

Method B: KBr Pellet - For High-Resolution Archival[1]

-

Suitability: If weak signals or overtone analysis is required.

-

Step 1: Mix 2 mg of sample with 200 mg of dry spectroscopic-grade KBr.[1]

-

Step 2: Grind finely in an agate mortar (particle size < 2 µm to avoid scattering).

-

Step 3: Press at 8–10 tons for 2 minutes to form a transparent pellet.

-

Warning: Ensure the KBr is dry; absorbed water will create a broad peak at 3400 cm⁻¹ that mimics the unreacted phenol precursor, leading to a false negative result.[1]

References

-

NIST Chemistry WebBook. Benzonitrile, 4-bromo- Infrared Spectrum.[1][4] National Institute of Standards and Technology.[1][5] Available at: [Link]

-

Context: Provides the baseline spectrum for the 4-bromo analog, establishing the ~2230 cm⁻¹ region.[1]

-

-

PubChem. 4-Benzyloxybenzonitrile Spectral Data.[1][6] National Library of Medicine.[1] Available at: [Link]

- Context: Comparative data for benzyloxy-substituted benzonitriles.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][6][7]

-

Context: Authoritative source for general rules on substituent effects (Hammett equation logic) on nitrile stretching frequencies.[1]

-

-

Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1]

-

Context: Standard reference for assigning the "silent region" (1800-2800 cm⁻¹) peaks.[1]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 5. 4-Benzyloxybromobenzene [webbook.nist.gov]

- 6. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Guide: Coupling Efficiency of Aryl Bromide vs. Aryl Chloride in Cyanation

Topic: Difference in coupling efficiency between aryl bromide and aryl chloride nitriles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Reactivity vs. Economy Trade-off

In pharmaceutical process chemistry, the introduction of a nitrile group (cyanation) is a pivotal transformation, serving as a gateway to amides, acids, amines, and heterocycles.[1] The choice between Aryl Bromides (Ar-Br) and Aryl Chlorides (Ar-Cl) represents a classic optimization dilemma:

-

Aryl Bromides: Offer superior coupling efficiency and milder reaction conditions due to a weaker C–X bond, but come with higher raw material costs and lower atom economy.

-

Aryl Chlorides: Are significantly cheaper and widely available, but possess a strong C–Cl bond that inhibits oxidative addition, often requiring specialized ligands, higher temperatures, or Nickel (Ni) catalysis to achieve comparable yields.

This guide analyzes the mechanistic divergence between these two electrophiles and provides evidence-based protocols to overcome the kinetic inertness of aryl chlorides.

Mechanistic Underpinnings[2][3][4]

The disparity in coupling efficiency is rooted in the thermodynamics of the carbon-halogen bond and the kinetics of the catalytic cycle.

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step (RDS) in Palladium (Pd) catalyzed cyanation of aryl halides is typically oxidative addition .

| Parameter | Aryl Bromide (Ph-Br) | Aryl Chloride (Ph-Cl) | Impact on Catalysis |

| Bond Dissociation Energy | ~81 kcal/mol | ~96 kcal/mol | Ar-Cl requires higher activation energy ( |

| Oxidative Addition Rate | Fast | Slow / Rate-Limiting | Ar-Cl requires electron-rich ligands (e.g., alkylphosphines) to increase metal center nucleophilicity. |

| Catalyst Poisoning Risk | Moderate | High | Slow oxidative addition exposes the Pd(0) species to cyanide ions longer, leading to the formation of inactive |

The "Cyanide Trap"

A critical failure mode in cyanation is catalyst deactivation.[2] Cyanide (

Diagram 1: Catalytic Cycle & The Cyanide Trap This diagram illustrates the competitive pathways between productive oxidative addition and non-productive catalyst poisoning.

Caption: Kinetic competition: Slow oxidative addition of Ar-Cl increases the probability of Pd(0) entering the irreversible poisoning pathway.

Performance Comparison: Experimental Data

The following data summarizes coupling efficiencies using modern catalytic systems. Note the requirement for specialized ligands or Nickel catalysis to bring Ar-Cl yields up to par with Ar-Br.

Table 1: Comparative Yields in Pd-Catalyzed Cyanation

Conditions: Pd(OAc)2 (1-2 mol%), Ligand, Zn(CN)2 or K4[Fe(CN)6], Solvent, 80-100°C.

| Substrate Type | Ligand System | Ar-Br Yield | Ar-Cl Yield | Notes |

| Electron-Neutral (e.g., 4-tol) | PPh3 (Standard) | 92% | <10% | Simple phosphines fail for neutral Ar-Cl. |

| Electron-Neutral | XPhos / CM-Phos | 98% | 91% | Bulky, electron-rich Buchwald ligands enable Ar-Cl activation. |

| Electron-Deficient (e.g., 4-CF3) | PPh3 | 95% | 45% | Activated Ar-Cl shows moderate reactivity with standard ligands. |

| Sterically Hindered (e.g., 2-Me) | XPhos | 88% | 65% | Steric bulk hinders Ar-Cl oxidative addition significantly more than Ar-Br. |

Table 2: Nickel Catalysis (The Ar-Cl Equalizer)

Nickel is often preferred for Ar-Cl due to its smaller atomic radius and higher nucleophilicity in the low-valent state.

| Catalyst System | Substrate | Yield | Advantage |

| Ni(COD)2 / dppf | 4-Chloroanisole (Deactivated) | 89% | Ni activates inert C-Cl bonds efficiently. |

| Ni(COD)2 / dppf | 4-Bromoanisole | 91% | Comparable performance to Ar-Cl. |

Experimental Protocols

Protocol A: Robust Pd-Catalyzed Cyanation (Best for Ar-Br & Activated Ar-Cl)

This protocol utilizes Potassium Ferrocyanide (

Reagents:

-

Aryl Halide (1.0 equiv)[1]

- (0.5 equiv)[1][2]

-

Pd(OAc)2 (1-2 mol%)

-

Ligand: XPhos (for Ar-Cl) or dppf (for Ar-Br) (2-4 mol%)

-

Base:

(1.0 equiv) -

Solvent: DMA/Water (1:1) or NMP

Step-by-Step:

-

Setup: Charge a reaction vial with the aryl halide,

, -

Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed DMA and water via syringe.

-

Reaction: Heat to 100°C (for Ar-Br) or 120°C (for Ar-Cl) for 12-16 hours.

-

Workup: Cool to RT. Dilute with EtOAc and water. Filter through Celite. Wash organic layer with brine, dry over

, and concentrate.

Protocol B: Ni-Catalyzed Reductive Cyanation (Recommended for Deactivated Ar-Cl)

Uses Zinc as a reductant to regenerate Ni(0), making it highly effective for tough chlorides.

Reagents:

-

Aryl Chloride (1.0 equiv)[1]

- (0.6 equiv)

- (5 mol%)

-

Ligand: dppf (10 mol%)

-

Zinc Powder (10-20 mol%)

-

Solvent: DMA[3]

Step-by-Step:

-

Catalyst Pre-formation: (Optional but recommended) Stir

and dppf in DMA for 15 mins under Argon to form the complex. -

Addition: Add Aryl Chloride,

, and Zn powder. -

Reaction: Heat to 60-80°C . Note: Ni catalysis often proceeds at lower temperatures than Pd for chlorides.

-

Monitoring: Monitor strictly by HPLC/GC. Ni catalysts can promote homocoupling (Ar-Ar) if left too long.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal synthetic route based on your substrate.

Diagram 2: Method Selection Flowchart

Caption: Decision tree for optimizing cyanation conditions based on substrate electronics and leaving group.

References

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. Link

-

Cohen, D. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides and Bromides. Organic Letters. Link

-

Ushkov, A. V., & Grushin, V. V. (2014). The Cyanide Trap in Palladium-Catalyzed Cyanation of Aryl Halides. Journal of the American Chemical Society.[4] Link

-

Yan, G., & Zhang, Y. (2013). Recent Advances in the Synthesis of Aryl Nitriles from Aryl Halides. Advanced Synthesis & Catalysis. Link

-

Reeves, J. T., et al. (2015). A General and Practical Nickel-Catalyzed Cyanation of Aryl Halides. Journal of the American Chemical Society.[4] Link

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.